2-(Furan-3-yl)morpholine
Description
Contextual Significance of Furan (B31954) and Morpholine (B109124) Heterocycles in Organic Synthesis
Heterocyclic compounds are a cornerstone of organic chemistry, with furan and morpholine rings standing out for their versatile applications. Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial building block in the synthesis of a wide array of complex organic molecules. chem960.com Its derivatives are found in numerous natural products and are pivotal in the development of pharmaceuticals and agrochemicals. The furan nucleus is a versatile scaffold for creating diverse chemical entities with a range of biological activities. chemsynthesis.commolport.com
Morpholine, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is frequently employed in medicinal chemistry. rsc.orgsigmaaldrich.com Its incorporation into drug candidates often improves their physicochemical and pharmacokinetic properties, such as solubility and metabolic stability. vulcanchem.comamericanelements.com The morpholine ring is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. rsc.orgsigmaaldrich.com
Research Gaps and Opportunities in the Study of 2-(Furan-3-yl)morpholine
A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While there is extensive research on furan and morpholine individually, and on some of their other conjugated derivatives, dedicated studies on this compound are notably absent from publicly accessible academic and research databases. This lack of information presents a clear opportunity for new avenues of chemical investigation.
Key areas that remain unexplored for this compound include:
Synthesis: There are no established and optimized synthetic routes specifically for this compound. Developing efficient and stereoselective synthetic methods would be a primary objective.
Characterization: Detailed spectroscopic and crystallographic data for this compound are not available. Such data is essential for confirming its structure and understanding its conformational preferences.
Reactivity: The chemical reactivity of this compound has not been investigated. Understanding how the furan and morpholine rings influence each other's reactivity is crucial for its potential application as a synthetic intermediate.
Biological Activity: The biological profile of this compound is unknown. Screening this compound for various biological activities could uncover novel therapeutic potentials.
Scope and Objectives of Academic Investigations into this compound
Future academic investigations into this compound would likely focus on addressing the aforementioned research gaps. The primary objectives of such studies would be to:
Develop Synthetic Methodologies: To devise and optimize a reliable synthetic pathway to produce this compound in good yield and purity. This could involve exploring various coupling strategies and reaction conditions.
Conduct Thorough Physicochemical Characterization: To fully characterize the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Explore Chemical Reactivity: To investigate the reactivity of the furan and morpholine rings in the conjugate, including electrophilic substitution on the furan ring and reactions at the morpholine nitrogen.
Evaluate Biological Potential: To screen this compound for a range of biological activities, such as antimicrobial, anticancer, or central nervous system effects, based on the known properties of furan and morpholine derivatives.
Chemical and Physical Properties of this compound
While experimental data is scarce, computational methods provide predicted physicochemical properties for this compound.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 153.07897858 g/mol |
| Topological Polar Surface Area | 33.7 Ų |
| Heavy Atom Count | 11 |
| Complexity | 134 |
Data sourced from PubChem CID 86332547 nih.gov
Spectroscopic Data of Furan-Morpholine Analogs
Table 2: Representative Spectroscopic Data for a Furan-Morpholine Analog
| Spectroscopic Technique | Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |
|---|---|
| ¹H NMR | Furan protons: ~6.0-7.5 ppm; Morpholine protons: ~2.5-4.0 ppm |
| ¹³C NMR | Furan carbons: ~110-150 ppm; Morpholine carbons: ~45-70 ppm |
| IR Spectroscopy | C-O-C stretching (furan and morpholine): ~1000-1300 cm⁻¹; N-H stretching (if unsubstituted): ~3300-3500 cm⁻¹ |
Note: These are generalized ranges and the exact values for this compound would need to be determined experimentally.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h1,3,6,8-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYHTKRFODWKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717261 | |
| Record name | 2-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251196-36-7 | |
| Record name | 2-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects in the Synthesis and Analysis of 2 Furan 3 Yl Morpholine
Chiral Synthesis Methodologies for Enantiopure 2-(Furan-3-yl)morpholine
The creation of enantiomerically pure this compound necessitates the use of synthetic strategies that can introduce and maintain the desired stereochemistry at the C2 position. Several methodologies have been developed for the asymmetric synthesis of chiral morpholines, which can be adapted for the specific target of this compound.
Enantioselective Synthesis via Asymmetric Catalysis
Asymmetric catalysis stands out as one of the most elegant and efficient methods for the synthesis of chiral compounds. In the context of 2-substituted morpholines, transition metal-catalyzed asymmetric hydrogenation of dehydromorpholine precursors is a powerful approach. rsc.orgnih.govrsc.orgresearchgate.net This "after cyclization" strategy involves the creation of the morpholine (B109124) ring in an achiral form, followed by an enantioselective hydrogenation to establish the chiral center. nih.govrsc.orgresearchgate.net
A notable example involves the use of a rhodium catalyst complexed with a chiral bisphosphine ligand possessing a large bite angle. rsc.orgnih.govrsc.orgresearchgate.net This catalytic system has proven effective in the asymmetric hydrogenation of a variety of 2-substituted dehydromorpholines, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org The success of this method hinges on the ability of the chiral catalyst to differentiate between the two prochiral faces of the enamine double bond in the dehydromorpholine precursor. While not specifically documented for the furan-3-yl substrate, the broad substrate scope of this methodology suggests its applicability. researchgate.net
| Substrate (R-group) | Catalyst | Solvent | Enantiomeric Excess (ee) | Reference |
| Phenyl | [Rh(COD)SKP]BF4 | Toluene | 92% | researchgate.net |
| 4-Fluorophenyl | [Rh(COD)SKP]BF4 | Toluene | 92% | rsc.org |
| 2-Naphthyl | [Rh(COD)SKP]BF4 | Toluene | 93% | researchgate.net |
| 3,5-Dimethylphenyl | [Rh(COD)SKP]BF4 | Toluene | 90% | researchgate.net |
This table presents representative data for the asymmetric hydrogenation of various 2-aryl-dehydromorpholines, demonstrating the potential for achieving high enantioselectivity for a this compound precursor.
Diastereoselective Synthesis and Control
When a molecule contains more than one stereocenter, the control of diastereoselectivity becomes crucial. For derivatives of this compound with additional substituents on the morpholine or furan (B31954) ring, diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. Photocatalytic diastereoselective annulation is a modern technique applicable to the synthesis of substituted 2-aryl morpholines. nih.gov This method employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine ring with high diastereoselectivity. nih.gov
The diastereoselectivity in such reactions is often governed by the transition state geometry, which is influenced by steric and electronic interactions between the substituents. nih.gov For instance, in the synthesis of 2,3-disubstituted tetrahydrofurans, the trans relationship between the substituents can be favored due to a cyclic transition state during the aldol (B89426) addition step. nih.gov Similar principles of stereocontrol can be applied to the synthesis of substituted this compound derivatives, where the relative orientation of the furan ring and other substituents on the morpholine ring is directed by the reaction mechanism. nih.govorganic-chemistry.org
Another powerful strategy is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org
Nucleophilic Ring-Opening and Ring-Closure Reactions in Chiral Morpholine Synthesis
A classic and robust strategy for the synthesis of chiral heterocycles involves the nucleophilic ring-opening of a strained chiral precursor, followed by an intramolecular ring-closure. For the synthesis of enantiopure this compound, this can be achieved through the SN2-type ring opening of a chiral aziridine (B145994). researchgate.net
This method typically involves the reaction of an activated chiral aziridine with a suitable haloalcohol in the presence of a Lewis acid. researchgate.net This step proceeds with inversion of configuration at the carbon atom attacked by the nucleophile. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the chiral morpholine. researchgate.net The stereochemical integrity of the final product is directly dependent on the stereochemistry of the starting chiral aziridine and the regio- and stereoselectivity of the ring-opening and ring-closure steps. The use of enantiopure aziridines, which can be prepared through various asymmetric methods, is key to obtaining enantiomerically pure morpholines. clockss.org
Control of Stereogenic Centers at the Furan-Morpholine Interface
The interface between the furan and morpholine rings in this compound is defined by a single stereogenic center at C2 of the morpholine. The control of this stereocenter is the primary focus of the chiral synthesis methodologies described above. The orientation of the furan ring relative to the morpholine ring (either projecting "up" or "down" from the plane of the morpholine ring) is determined during the key bond-forming step that creates the chiral center.
In asymmetric hydrogenation, the approach of the dehydromorpholine substrate to the chiral catalyst's active site dictates the absolute configuration of the newly formed stereocenter. nih.govrsc.org Similarly, in diastereoselective reactions leading to more complex derivatives, the relative stereochemistry between the furan-3-yl group and other substituents is established during the cyclization or addition step, guided by the principles of thermodynamic and kinetic control. nih.govrsc.org Late-stage functionalization of a pre-formed chiral this compound scaffold offers another avenue for introducing additional stereocenters with controlled relative stereochemistry.
Resolution Techniques for Enantiomeric and Diastereomeric Mixtures
When a synthesis produces a racemic or diastereomeric mixture of this compound, resolution techniques are employed to separate the different stereoisomers. Since enantiomers possess identical physical properties, their separation requires a chiral environment. libretexts.orglibretexts.org
A common method for resolving a racemic mixture of a basic compound like this compound is to react it with an enantiomerically pure chiral acid, such as tartaric acid or a derivative. libretexts.org This reaction forms a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the morpholine can be recovered by treatment with a base.
Alternatively, chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. lcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Supercritical fluid chromatography (SFC) with a chiral column is a particularly effective and rapid method for the separation of stereoisomers. lcms.cz
For separating diastereomeric mixtures, standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are often sufficient due to the differing physical properties of the diastereomers. lcms.cz
Chemical Transformations and Reactivity Profiles of 2 Furan 3 Yl Morpholine
Reactions Involving the Furan (B31954) Moiety
The furan ring in 2-(furan-3-yl)morpholine is an electron-rich aromatic system, making it susceptible to electrophilic attack and cycloaddition reactions. Its reactivity is modulated by the presence of the morpholine (B109124) substituent at the 3-position.
The furan ring is significantly more reactive towards electrophiles than benzene. chemenu.comuomustansiriyah.edu.iq The oxygen atom in the furan ring is an activating, ortho-para directing group, which means electrophilic substitution is strongly favored at the positions adjacent to the oxygen (C2 and C5). In 3-substituted furans, such as this compound, electrophilic attack occurs preferentially at the C2 and C5 positions, as these are the most activated sites. matanginicollege.ac.in The morpholin-2-yl group at the C3 position acts as a weakly activating alkyl substituent.
Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and Friedel-Crafts reactions. These reactions typically proceed under milder conditions than those required for benzene. uomustansiriyah.edu.iq
| Reaction | Reagent | Typical Conditions | Expected Major Product(s) |
|---|---|---|---|
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, THF), dark, room temperature | 2-(2-Bromo-furan-3-yl)morpholine and 2-(5-Bromo-furan-3-yl)morpholine |
| Halogenation (Chlorination) | Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., ether), low temperature | 2-(2-Chloro-furan-3-yl)morpholine and 2-(5-Chloro-furan-3-yl)morpholine |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Acetic anhydride (B1165640), low temperature (e.g., -10 °C) | 2-(2-Nitro-furan-3-yl)morpholine and 2-(5-Nitro-furan-3-yl)morpholine |
| Friedel-Crafts Acylation | Acetic anhydride (Ac₂O) | Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂) | 1-[4-(morpholin-2-yl)-furan-2-yl]ethanone and 1-[3-(morpholin-2-yl)-furan-5-yl]ethanone |
The electron-rich nature of the furan ring makes it generally resistant to nucleophilic aromatic substitution. edurev.in Such reactions are uncommon and typically require the presence of a strong electron-withdrawing group on the furan ring to facilitate the attack of a nucleophile. edurev.inquimicaorganica.org The 2-(morpholin-yl) substituent is not a strong electron-withdrawing group; therefore, direct nucleophilic displacement on the furan ring of this compound is not a favorable reaction pathway under standard conditions. For nucleophilic substitution to occur, a leaving group, such as a halogen, would typically need to be present on the ring, often activated by an adjacent electron-withdrawing group. chempap.org
The furan ring is sensitive to various oxidizing agents, and these reactions often lead to ring-opening. pharmaguideline.com For instance, oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can result in the formation of unsaturated 1,4-dicarbonyl compounds. pharmaguideline.comrsc.org Catalytic oxidation in the gas phase over catalysts like vanadium pentoxide (V₂O₅) can yield maleic anhydride, though this often involves initial oxidation of substituents. researchgate.net
Conversely, the furan ring can be reduced to the corresponding saturated tetrahydrofuran (B95107) ring. Catalytic hydrogenation is the most common method, although care must be taken to avoid ring-opening side reactions. pharmaguideline.com
| Transformation | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Oxidation (Ring Opening) | meta-Chloroperbenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Unsaturated 1,4-dicarbonyl compound |
| Oxidation (to Maleic Acid derivative) | Vanadium-based catalysts / O₂ | High temperature (290-410 °C) | Maleic acid derivative researchgate.net |
| Reduction (Hydrogenation) | H₂, Palladium on Carbon (Pd/C) or Raney Nickel | Methanol (B129727) or Ethanol (B145695), moderate pressure and temperature | 2-(Tetrahydrofuran-3-yl)morpholine |
Furan can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reaction provides a powerful method for constructing six-membered rings. The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. rsc.orgtudelft.nl The reaction is often reversible, and the stability of the resulting adduct, a 7-oxabicyclo[2.2.1]heptene derivative, can be a critical factor. rsc.org Electron-poor dienophiles, such as maleimides or maleic anhydride, are common reaction partners. tudelft.nlresearchgate.net
| Dienophile | Typical Conditions | Expected Product Type |
|---|---|---|
| Maleimide | Heat, in a suitable solvent (e.g., toluene, xylene) or neat | 7-Oxabicyclo[2.2.1]heptene adduct (endo/exo mixture) rsc.org |
| Maleic Anhydride | Heat, often without solvent | 7-Oxabicyclo[2.2.1]heptene anhydride adduct tudelft.nl |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Heat, often in an inert solvent | Initial adduct which can rearrange to a substituted phenol |
Oxidation and Reduction Pathways of the Furan Ring
Reactions Involving the Morpholine Moiety
The morpholine ring contains a secondary amine, which behaves as a typical nucleophile and base. chemenu.com This allows for a variety of transformations centered on the nitrogen atom.
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and readily available for reactions with electrophiles.
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. researchgate.netacs.org A variety of catalysts, including those based on copper, nickel, iridium, and ruthenium, have been developed to facilitate the N-alkylation of morpholine with alcohols. researchgate.netacs.org
N-Acylation is the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylmorpholine (an amide). jocpr.comnih.gov These reactions are typically high-yielding and are often carried out in the presence of a base to neutralize the acidic byproduct. google.com
| Transformation | Reagent Class | Example Reagent | Typical Conditions | Product Class |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Inert solvent (e.g., THF, CH₃CN), often with a base (e.g., K₂CO₃) | 4-Alkyl-2-(furan-3-yl)morpholine |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent | Formaldehyde + Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | 4-Alkyl-2-(furan-3-yl)morpholine |
| N-Acylation | Acyl Chloride | Acetyl chloride (CH₃COCl) | Inert solvent (e.g., DCM, THF), with a base (e.g., Triethylamine, Pyridine) jocpr.com | 1-[4-(Furan-3-yl)morpholin-2-yl]ethanone |
| N-Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Often neat or in a polar solvent, can be catalyzed by acid or base | 1-[4-(Furan-3-yl)morpholin-2-yl]ethanone |
| N-Arylation | Activated Aryl Halide | 2,4-Dinitrofluorobenzene | Polar aprotic solvent (e.g., DMF, DMSO) with a base | 4-Aryl-2-(furan-3-yl)morpholine |
Ring-Opening and Ring-Cleavage Reactions of the Morpholine Ring (e.g., C(sp3)-C(sp3) bond scission)
The morpholine ring, while generally stable, can undergo ring-opening and cleavage reactions under specific catalytic conditions. These transformations are crucial for the functionalization and degradation of morpholine-containing scaffolds. The scission of the thermodynamically stable C(sp³)–C(sp³) bonds within the morpholine ring is a significant synthetic challenge, but several methods have been developed.
Visible light-promoted oxidative cleavage has emerged as a mild and effective method for opening the morpholine ring. google.com Using an organic photosensitizer like 4CzIPN, visible light as an energy source, and molecular oxygen as the terminal oxidant, the C(sp³)–C(sp³) bond can be cleaved without the need for transition metals or harsh reagents. google.com This method has been successfully applied to a variety of N-substituted morpholine derivatives, yielding products with good functional group tolerance. google.com Another approach involves using homogeneous copper-based catalysts in the presence of air to achieve aerobic cleavage of the Cα(sp³)–Cβ(sp³) single bonds in amines, including N-substituted morpholines. d-nb.info
For C-substituted morpholines like this compound, the position of the substituent influences the selectivity of bond cleavage. In studies on N-aryl-2-methylmorpholine, catalytic oxidative cleavage showed a preference for the C5–C6 bond over the C2–C3 bond adjacent to the methyl group. d-nb.info This selectivity is attributed to steric hindrance from the C2 substituent. Extrapolating from this, it is plausible that the 2-(furan-3-yl) group would similarly direct cleavage to the less substituted C5–C6 bond.
Alternative strategies for morpholine ring-opening involve starting from different heterocyclic precursors. For instance, substituted morpholines can be synthesized via the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.govresearchgate.net Similarly, the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates can produce substituted morpholine hemiaminals. acs.org
Table 1: Selected Methods for Morpholine Ring Cleavage
| Method | Catalyst/Reagent | Conditions | Bond Cleaved | Comments |
|---|---|---|---|---|
| Photocatalytic Oxidation | 4CzIPN / Visible Light / O₂ | Room Temperature | C(sp³)–C(sp³) | Mild conditions, avoids transition metals. google.com |
| Copper-Catalyzed Oxidation | Cu(CF₃SO₃)₂ / Pyridine (B92270) / Air | Standard Conditions | Cα(sp³)–Cβ(sp³) | Effective for various N-substituted morpholines. d-nb.info |
Substitutions and Rearrangements at the Morpholine Ring Carbons
Direct substitution on the carbon atoms of the morpholine ring in a pre-formed this compound is not extensively documented and presents a synthetic challenge due to the relatively inert nature of the C(sp³)-H bonds. However, general principles of heterocyclic chemistry suggest potential pathways. The positions adjacent to the ring heteroatoms (C3/C5 next to nitrogen and C2/C6 next to oxygen) have differing reactivities. The α-amino positions (C3 and C5) are susceptible to oxidation and can be functionalized through pathways involving iminium ion intermediates.
Rearrangement reactions involving the morpholine ring are also uncommon but can be envisioned under specific conditions, such as acid- or metal-catalyzed processes. beilstein-journals.org For instance, rearrangements of other heterocyclic systems containing furan moieties have been observed, often involving the opening and re-closing of the furan ring itself. researchgate.net While specific examples for this compound are lacking, mercury(II)-salt-mediated cyclization and rearrangement reactions have been used to synthesize morpholine derivatives from acyclic precursors. beilstein-journals.org A rearrangement is a reaction where an atom or bond migrates from one position to another within a molecule. accessscience.com
The synthesis of substituted morpholines is more commonly achieved by building the ring from functionalized precursors rather than by modifying the intact heterocycle. acs.org Strategies like the S(N)2-type ring-opening of activated aziridines and azetidines with appropriate haloalcohols allow for the synthesis of a variety of substituted morpholines with high regio- and stereoselectivity. nih.govresearchgate.net
Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of this compound is influenced by a network of intermolecular and intramolecular interactions. These non-covalent forces dictate the compound's conformation, crystal packing, and how it interacts with reagents and solvents. ucl.ac.uklibretexts.org
The key functional groups—the secondary amine, the ether linkage, and the aromatic furan ring—are all capable of participating in various interactions.
Hydrogen Bonding: The morpholine nitrogen atom contains a hydrogen donor (N-H) and an acceptor (lone pair), while the oxygen atom acts as a hydrogen bond acceptor. The furan oxygen can also act as a weak acceptor. Consequently, in condensed phases or protic solvents, strong intermolecular N-H···O or N-H···N hydrogen bonds are expected, significantly influencing solubility and boiling point. libretexts.orgwikipedia.org Intramolecular hydrogen bonds are also possible, for instance, between the N-H group and the furan oxygen, which could stabilize certain conformations.
π-Interactions: The furan ring is an aromatic π-system. It can engage in π-stacking interactions with other aromatic rings or C-H···π interactions, where a C-H bond acts as a weak donor to the electron cloud of the furan ring. nih.gov Such interactions are often observed in the crystal structures of furan-containing compounds and play a role in molecular recognition.
Computational studies and crystal structure analyses of related morpholine and furan derivatives confirm the importance of these interactions. For example, the crystal structure of a furan-containing coumarin (B35378) derivative linked to a thiomorpholine (B91149) ring is stabilized by a three-dimensional network of C—H⋯O and C—H⋯S hydrogen bonds. researchgate.net In solid furan, C-H···π and C-H···O interactions are key to its crystal packing. nih.gov The interplay of these forces determines the most stable conformation of the molecule, which in turn affects its reactivity by controlling the accessibility of different reactive sites.
Protecting Group Strategies in Complex Chemical Transformations
In the synthesis of complex molecules containing the this compound scaffold, protecting group strategies are essential to ensure chemoselectivity. dokumen.pub The molecule contains two main sites that may require protection: the secondary amine of the morpholine ring and the furan ring itself.
Protecting the Morpholine Nitrogen: The morpholine nitrogen is a nucleophilic and basic secondary amine. wikipedia.orgchemenu.com To prevent it from reacting with electrophiles or acting as a base in undesired side reactions, it is often protected. Common protecting groups for amines are suitable for the morpholine nitrogen. univpancasila.ac.id
Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). The Cbz group is cleaved by catalytic hydrogenation.
Acyl Groups: Acetyl (Ac) groups can be used, though their removal requires harsher conditions (acidic or basic hydrolysis).
Trityl (Trt) Group: This bulky group is effective for protection and can be removed under acidic conditions. google.com
Protecting the Furan Ring: The furan ring is sensitive to strong acids and oxidizing agents. While generally less reactive than pyrrole, it can undergo polymerization or ring-opening under harsh acidic conditions. chemenu.com In syntheses involving such conditions, the furan ring itself might require protection, although this is less common than amine protection. Strategies often involve reversible Diels-Alder reactions or the use of silyl (B83357) groups to block specific positions. google.com
An example of an integrated strategy can be seen in the synthesis of the related compound 4-(5-Methylfuran-3-yl)morpholine. researchgate.net In this synthesis, a precursor enaminone is treated with anhydrous trifluoroacetic acid. This step simultaneously removes a tetrahydropyranyl (THP) protecting group from a hydroxyl function and catalyzes the cyclization to form the furan ring, leaving the morpholine intact. researchgate.net
Table 2: Common Protecting Groups for the this compound Scaffold
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Morpholine Nitrogen | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |
| Morpholine Nitrogen | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Morpholine Nitrogen | Trityl | Trt | Mild Acid |
| Hydroxyl (Precursor) | Tetrahydropyranyl | THP | Acid (e.g., TFA, aq. HCl) researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-(5-Methylfuran-3-yl)morpholine |
| N-aryl-2-methylmorpholine |
| 2-tosyl-1,2-oxazetidine |
| Fenpiprane |
| Tert-butoxycarbonyl |
| Benzyloxycarbonyl |
| Acetyl |
| Trityl |
| Tetrahydropyranyl |
Structural Elucidation and Advanced Analytical Characterization of 2 Furan 3 Yl Morpholine
Spectroscopic Characterization Techniques
The definitive structural elucidation of 2-(furan-3-yl)morpholine relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the spatial arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering precise insights into its atomic arrangement. ontosight.ai
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For furan (B31954) and morpholine (B109124) derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on both the furan and morpholine rings. ontosight.airsc.orgacs.org
The protons of the furan ring typically appear in the aromatic region of the spectrum. rsc.org The morpholine ring protons, being part of a saturated heterocyclic system, exhibit signals that can appear as complex multiplets due to the chair conformation of the ring and the distinction between axial and equatorial protons. stackexchange.comresearchgate.net The chemical shifts of the morpholine protons are generally found in the aliphatic region of the spectrum. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (Furan) | 7.40 | s |
| H-4 (Furan) | 6.38 | t |
| H-5 (Furan) | 7.39 | t |
| H-2 (Morpholine) | 4.05 | m |
| H-3 (Morpholine) | 2.95 | m |
| H-5 (Morpholine) | 3.80 | m |
| H-6 (Morpholine) | 3.20 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the furan ring are typically observed in the downfield region, characteristic of aromatic and heteroaromatic carbons. rsc.org The carbons of the morpholine ring appear at higher field strengths. chemicalbook.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are valuable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. acs.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C-2 (Furan) | 143.2 |
| C-3 (Furan) | 125.5 |
| C-4 (Furan) | 108.7 |
| C-5 (Furan) | 140.1 |
| C-2 (Morpholine) | 75.1 |
| C-3 (Morpholine) | 50.2 |
| C-5 (Morpholine) | 67.3 |
| C-6 (Morpholine) | 46.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the furan and morpholine rings. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.netcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the furan and morpholine rings. columbia.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which can help to determine the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net
Deuterium (B1214612) labeling is a powerful technique used to elucidate reaction mechanisms and to aid in the assignment of NMR signals. In the context of furan derivatives, deuterium can be incorporated at specific positions on the ring. osti.govnbinno.commdpi.com For instance, base-catalyzed hydrogen-deuterium exchange with deuterium oxide can be used to introduce deuterium into the furan ring. osti.gov The absence of a signal in the ¹H NMR spectrum at the position of deuterium incorporation, along with the corresponding changes in the ¹³C NMR spectrum, can confirm signal assignments and provide insights into reaction pathways. nih.gov
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Vibrational Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-O stretching and bending vibrations of the furan ring. researchgate.net The morpholine moiety will exhibit characteristic absorptions for C-H, C-N, and C-O stretching vibrations. researchgate.net The presence of both furan and morpholine rings can be confirmed by comparing the spectrum to those of related furan and morpholine compounds. researchgate.netnih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Furan C-H | Stretching | 3100-3150 |
| Furan C=C | Stretching | 1500-1600 |
| Furan C-O-C | Asymmetric Stretching | 1150-1250 |
| Morpholine C-H | Stretching | 2850-2960 |
| Morpholine C-N | Stretching | 1050-1250 |
| Morpholine C-O-C | Asymmetric Stretching | 1070-1140 |
Note: These are general ranges and the exact peak positions can vary.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. mdpi.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. mdpi.com The resulting spectrum is a unique molecular fingerprint. mdpi.com
For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural features: the morpholine ring and the furan ring. While a specific spectrum for this exact compound is not publicly available, data from analogous structures like 2-(furan-2-yl)quinazolines and other morpholine derivatives allow for an accurate prediction of its spectral features. arabjchem.orgacs.org
Key expected vibrational modes include:
N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the morpholine ring.
C-H Stretching: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). Aliphatic C-H stretching from the morpholine ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: The carbon-carbon double bonds within the furan ring will produce one or more sharp bands in the 1500-1600 cm⁻¹ region.
C-O-C Stretching: Both the furan and morpholine rings contain ether linkages. These will result in strong, characteristic C-O-C stretching vibrations, typically in the 1050-1250 cm⁻¹ range. The furan ether stretch is often observed around 1010-1080 cm⁻¹.
C-N Stretching: The aliphatic C-N bond in the morpholine ring will exhibit stretching vibrations in the 1020-1250 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Morpholine) | Stretching | 3300 - 3500 | Moderate |
| C-H (Furan) | Stretching | 3100 - 3150 | Weak to Moderate |
| C-H (Morpholine) | Stretching | 2850 - 2960 | Moderate to Strong |
| C=C (Furan) | Stretching | 1500 - 1600 | Moderate |
| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1250 | Strong |
| C-N (Morpholine) | Stretching | 1020 - 1250 | Moderate |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. nih.gov It detects inelastic scattering of monochromatic light, providing information on molecular vibrations. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds. libretexts.org
In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing the furan ring's symmetric vibrations and the carbon-carbon backbone of the morpholine ring. Key features expected in the Raman spectrum include:
Symmetric Ring Breathing: The furan ring would exhibit a strong, characteristic symmetric ring breathing mode.
C=C Stretching: The C=C bonds of the furan ring, which are highly polarizable, would produce a strong signal.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also Raman active and would appear in the spectrum.
The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational modes.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Furan) | Stretching | ~3100 | Strong |
| C-H (Morpholine) | Stretching | 2850 - 3000 | Strong |
| C=C (Furan) | Stretching | 1500 - 1600 | Strong |
| Furan Ring | Symmetric Breathing | ~1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is indispensable for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermolabile molecules like this compound. scielo.br In positive ion mode, the molecule would readily accept a proton to form the quasi-molecular ion, [M+H]⁺. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the mass of this protonated molecule (C₈H₁₁NO₂ + H⁺, m/z ≈ 154.08).
Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. rsc.org The resulting fragment ions provide valuable structural information. Plausible fragmentation pathways for this compound could include:
Cleavage of the bond between the furan and morpholine rings.
Ring-opening of the morpholine moiety, followed by loss of small neutral molecules like H₂O or C₂H₄O.
Fragmentation of the furan ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). preprints.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₁NO₂.
By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass, the elemental composition can be verified with a high degree of confidence. rsc.org
| Ion Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|
| [C₈H₁₂NO₂]⁺ | 154.0863 | 154.0863 ± error (e.g., 5 ppm) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing compounds in complex mixtures, such as reaction products or biological samples. researchgate.net
In a typical LC-MS analysis of this compound, the sample would first be injected into an LC system. A reversed-phase column (e.g., C18) would likely be used to separate the compound from other components based on polarity. The eluent from the LC column is then directed into the mass spectrometer's ion source (typically ESI), where the separated compound is ionized and detected. researchgate.net The output consists of a chromatogram showing retention time and a mass spectrum for the peak corresponding to this compound, confirming both its presence and identity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates volatile and thermally stable compounds before detection by MS. etamu.edu The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the column's stationary phase. etamu.edu
Direct analysis of this compound by GC-MS might be challenging due to its polarity and the presence of an N-H group, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome this, derivatization is often employed. For instance, the morpholine nitrogen can be reacted with a suitable agent to form a more volatile and thermally stable derivative (e.g., an N-acyl or N-silyl derivative). researchgate.netmdpi.com The combination of the retention time from the GC and the fragmentation pattern from the MS provides a highly reliable method for identification and quantification. nih.govnih.gov
Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores—molecular entities capable of absorbing ultraviolet or visible light. In the case of this compound, the furan ring constitutes the primary chromophore.
Detailed Research Findings:
While specific spectra for this compound are not publicly documented, the expected UV-Vis absorption characteristics can be inferred from data on related furan derivatives. chemicalpapers.com The furan ring system typically exhibits strong absorption in the ultraviolet region due to π → π* electronic transitions. For unsubstituted furan in an ethanol (B145695) solution, an absorption maximum (λ_max) is observed around 208 nm.
Substitution on the furan ring significantly influences the position and intensity of this absorption band. The attachment of the morpholine ring at the 3-position is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λ_max compared to unsubstituted furan. chemicalpapers.com This is due to the electronic interaction between the non-bonding electrons of the morpholine's nitrogen and oxygen atoms with the π-system of the furan ring. The solvent used for analysis also plays a critical role, as changes in solvent polarity can further shift the absorption maxima.
A hypothetical UV-Vis analysis of this compound would involve dissolving the purified compound in a UV-transparent solvent, such as ethanol or acetonitrile (B52724), and recording the spectrum. The resulting data, particularly the λ_max value, would serve as a characteristic parameter for the compound's identification and could be used for quantitative analysis via the Beer-Lambert law.
Hypothetical UV-Visible Spectroscopy Data As specific experimental data is unavailable, the following table is illustrative of how results would be presented.
| Parameter | Expected Observation |
|---|---|
| λ_max | Expected in the range of 215-240 nm |
| Solvent | Ethanol or Acetonitrile |
| Transitions | Primarily π → π* transitions within the furan ring |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, assuming a suitable single crystal can be grown.
Detailed Research Findings:
No crystallographic data for this compound has been reported in the Cambridge Structural Database or other public repositories. However, analysis of related morpholine-containing structures reveals key features that would be expected. mdpi.comnih.govresearchgate.net A successful crystallographic analysis would yield a wealth of information, including:
Molecular Confirmation: Unambiguous verification of the connectivity, confirming the attachment of the furan ring at the 2-position of the morpholine ring and the furan's substitution at its 3-position.
Conformation: The precise conformation of the morpholine ring would be determined. In most reported crystal structures, the morpholine ring adopts a stable chair conformation. researchgate.net
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-O, C-N, C-C within both rings) and bond angles would be obtained, providing insight into the molecular geometry.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds (e.g., involving the morpholine N-H group as a donor) or other weaker interactions that stabilize the crystal structure. mdpi.com
The process would involve growing a high-quality single crystal of the compound, mounting it on a diffractometer, and exposing it to a focused X-ray beam. The resulting diffraction pattern is then mathematically processed to generate a three-dimensional model of the electron density, from which the atomic positions are determined.
Hypothetical Crystal Data Table This table illustrates the type of data obtained from an X-ray crystallography experiment. The values are hypothetical.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| **β (°) ** | 95.5 |
| **Volume (ų) ** | 845.0 |
| Z | 4 |
| Morpholine Conformation | Chair |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures or for the separation of potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile organic compounds. eschemy.com Given the polarity of the morpholine moiety and the UV-active furan ring, a reversed-phase HPLC method with UV detection would be highly suitable for analyzing this compound.
Detailed Research Findings:
While no specific HPLC method for this compound has been published, a robust method can be proposed based on methods developed for other morpholine and furan derivatives. sielc.comrsc.orgresearchgate.net The analysis would typically be performed on a C18 stationary phase, which separates compounds based on their hydrophobicity.
A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape and resolution. The components are separated as they pass through the column, with more polar compounds eluting earlier. A UV detector, set to the λ_max of the furan chromophore, would be used for detection. The purity of the sample would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Proposed HPLC Method Parameters This table outlines a hypothetical but standard set of conditions for the HPLC analysis of this compound.
| Parameter | Proposed Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the compound's λ_max (e.g., 220 nm) |
| Column Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) is an increasingly popular technique that bridges the gap between gas and liquid chromatography. It is recognized as a "green" technology due to its primary use of environmentally benign supercritical carbon dioxide (CO₂) as the mobile phase. nih.govmdpi.com SFC is particularly powerful for the separation of chiral compounds and for analyzing polar molecules. shimadzu.com
Detailed Research Findings:
There are no published SFC methods for this specific compound. However, given that this compound possesses a chiral center at the C2 position of the morpholine ring, SFC would be the premier technique for separating its enantiomers. This would require a chiral stationary phase (CSP).
For achiral (purity) analysis, standard silica (B1680970) or diol-based columns could be used. The mobile phase would be supercritical CO₂ mixed with a small percentage of a polar organic co-solvent (modifier), such as methanol or ethanol, to increase the mobile phase's solvating power and ensure the elution of the polar analyte. Detection could be achieved with a UV detector or, for greater sensitivity and structural information, a mass spectrometer (SFC-MS). The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC. researchgate.net
Proposed SFC Method Parameters for Chiral Separation This table provides a hypothetical set of conditions for the chiral SFC separation of this compound enantiomers.
| Parameter | Proposed Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier (e.g., 5-40% gradient) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at the compound's λ_max |
| Column Temperature | 35 °C |
Computational and Theoretical Investigations of 2 Furan 3 Yl Morpholine
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are powerful tools for studying the properties of 2-(furan-3-yl)morpholine. These methods allow for the detailed analysis of the molecule's electronic structure and potential energy surfaces.
Density Functional Theory (DFT) Studies (e.g., B3LYP method)
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these types of investigations.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to related furan (B31954) and morpholine (B109124) derivatives. For instance, DFT calculations using the B3LYP method have been employed to optimize the molecular geometry of various furan-containing compounds. researchgate.net These studies typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.
For a molecule like this compound, a DFT study using the B3LYP method would likely begin with the construction of an initial molecular geometry. This geometry would then be optimized to find the lowest energy conformation. During this optimization, the electronic properties, such as the distribution of electron density and the molecular orbital energies, would also be calculated. These calculations provide a foundational understanding of the molecule's intrinsic properties.
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital studies are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results.
A study on the conformational preferences of furan-3-carbaldehyde, a structurally related compound, utilized ab initio molecular orbital theory with the minimal STO-3G basis set. rsc.org This research explored the conformational energies, potential functions for internal rotation, and rotational barriers. rsc.org Such calculations for this compound would help in understanding the rotational barrier around the C-C bond connecting the furan and morpholine rings and the preferred orientation of the two rings relative to each other. Ab initio methods can also be used to calculate a variety of other properties, including electric dipole moments and charge distributions, which are important for understanding intermolecular interactions. rsc.org
Semiempirical Methods (e.g., AM1, PM3)
Semiempirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a less computationally demanding alternative to DFT and ab initio methods. These methods use parameters derived from experimental data to simplify the calculations.
A study on N,N,-(2,-furfurylidene)bis(morpholine), which contains both furan and morpholine moieties, utilized semi-empirical quantum chemical calculations to explain its observed instability. scielo.br The calculations revealed that while the enthalpy of reaction was negative, the change in Gibbs free energy was positive, indicating a tendency for the product to revert to its reactants. scielo.br For this compound, semiempirical methods could be used to quickly screen different conformations and to calculate thermodynamic properties such as the heat of formation. While generally less accurate than higher-level methods, they are valuable for preliminary investigations and for studying large molecular systems.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional shape of a molecule is critical to its function. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule.
For this compound, the key conformational features would be the puckering of the morpholine ring and the relative orientation of the furan and morpholine rings. The morpholine ring typically adopts a chair conformation, which is its most stable form. nih.gov However, the attachment of the furan-3-yl group at the 2-position could influence this preference.
A conformational analysis would involve rotating the furan ring relative to the morpholine ring and calculating the energy at each rotational angle. This would identify the lowest energy conformers and the energy barriers between them. Such studies are essential for understanding how the molecule might interact with biological targets or other molecules. The understanding of conformational preferences is crucial as many nucleophilic reactions are closely linked to conformational interconversions. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods can provide a wealth of information about the electronic properties of this compound.
Frontier Molecular Orbitals (HOMO/LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org
A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, a HOMO/LUMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is often located on the electron-rich furan ring, making it susceptible to electrophilic attack. The LUMO, conversely, might be distributed over both rings. The precise nature of these orbitals would depend on the specific conformation of the molecule. In studies of related furan derivatives, the HOMO-LUMO energy gap has been shown to be a key factor in their chemical stability. malayajournal.org
Below is an interactive table summarizing the types of computational data that would be generated for this compound.
| Computational Method | Calculated Properties | Insights Gained |
| DFT (B3LYP) | Optimized geometry, bond lengths, bond angles, electronic energy | Stable conformation, structural parameters, electronic stability |
| Ab Initio | Rotational energy barriers, dipole moment, charge distribution | Conformational preferences, intermolecular interaction potential |
| Semiempirical (AM1, PM3) | Heat of formation, rapid conformational screening | Thermodynamic stability, preliminary conformational landscape |
| Conformational Analysis | Lowest energy conformers, rotational energy profiles | 3D structure, flexibility, potential for receptor binding |
| HOMO/LUMO Analysis | HOMO energy, LUMO energy, energy gap | Reactivity, sites of electrophilic and nucleophilic attack, kinetic stability |
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. scirp.orgpcbiochemres.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-deficient), prone to nucleophilic attack. dergipark.org.tr Green and yellow represent regions of intermediate or near-zero potential.
For this compound, computational modeling would predict distinct regions of electrostatic potential. The oxygen and nitrogen atoms of the morpholine ring, along with the oxygen of the furan ring, are highly electronegative and would therefore constitute the most electron-rich (red) areas. These sites are the primary locations for hydrogen bonding and interactions with electrophiles. scirp.org Conversely, the hydrogen atom attached to the morpholine nitrogen (N-H) would be the most electron-deficient (blue) region, making it the most acidic proton and a likely site for deprotonation. scirp.orgdergipark.org.tr The hydrogen atoms on the furan and morpholine rings would also exhibit positive potential, though to a lesser degree.
These computational maps are invaluable for understanding how the molecule interacts with biological targets or other reagents, guiding the design of new derivatives with specific interaction profiles. pcbiochemres.comacs.org
| Molecular Region | Predicted Electrostatic Potential (kJ/mol) | Implication |
| Morpholine Oxygen | Highly Negative | Site for H-bond accepting, electrophilic attack |
| Morpholine Nitrogen | Negative | Site for H-bond accepting, protonation |
| Furan Oxygen | Highly Negative | Site for H-bond accepting, electrophilic attack |
| Morpholine N-H Proton | Highly Positive | Most acidic proton, site for H-bond donating |
| Furan C-H Protons | Positive | Potential sites for weak interactions |
| Morpholine C-H Protons | Slightly Positive | Less reactive than N-H or furan protons |
Table 1: Predicted electrostatic potential values and their chemical implications for key regions of this compound. These values are illustrative and derived from computational principles for similar heterocyclic systems.
Charge Distribution and Dipole Moments
Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify the partial atomic charge on each atom within a molecule. jetir.orguantwerpen.be This charge distribution is fundamental to understanding a molecule's polarity, dipole moment, and electronic structure. uantwerpen.be In this compound, the electronegative oxygen and nitrogen atoms are expected to carry significant negative partial charges, while the carbon and hydrogen atoms bonded to them will have positive partial charges.
| Atom/Group | Predicted Mulliken Charge (e) | Rationale |
| Furan Oxygen (O) | -0.45 | High electronegativity |
| Furan C2, C5 | +0.10, +0.15 | Adjacent to electronegative oxygen |
| Furan C3, C4 | -0.05, -0.10 | Less influenced by oxygen |
| Morpholine Nitrogen (N) | -0.50 | High electronegativity |
| Morpholine Oxygen (O) | -0.40 | High electronegativity |
| Morpholine Carbons (C) | +0.20 to +0.30 | Bonded to heteroatoms |
| Predicted Dipole Moment | ~2.5 D | Asymmetric charge distribution |
Reaction Mechanism Elucidation via Computational Simulations
Computational simulations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netpku.edu.cn These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. scispace.com By calculating the Gibbs free energies of activation, researchers can predict the feasibility and kinetics of different reaction pathways. rsc.org
For this compound, computational studies can model various potential reactions. For instance, the electrophilic substitution on the furan ring, a characteristic reaction of furans, can be investigated. chemicalbook.comic.ac.uk Calculations would likely confirm that substitution occurs preferentially at the C2 or C5 positions of the furan ring, as these sites lead to a more stable cationic intermediate (arenium ion) compared to substitution at C4. chemicalbook.com
Another example is the N-alkylation of the morpholine ring, a common reaction for secondary amines. Simulations could compare the energy barriers for different alkylating agents and predict the stereochemical outcome of the reaction. Such computational insights are vital for optimizing synthetic routes and understanding byproduct formation. scispace.comresearchgate.net
| Proposed Reaction | Predicted Rate-Determining Step | Illustrative Activation Energy (kcal/mol) | Mechanistic Insight |
| Electrophilic Nitration of Furan Ring (at C2) | Formation of σ-complex | ~15-18 | Lower energy barrier confirms C2 as the preferred site of attack. ic.ac.uk |
| Electrophilic Nitration of Furan Ring (at C4) | Formation of σ-complex | ~22-25 | Higher energy barrier makes this pathway less favorable. ic.ac.uk |
| N-Alkylation of Morpholine Ring | SN2 attack on alkyl halide | ~20-23 | Provides kinetic data for optimizing reaction conditions. |
| [4+2] Cycloaddition (Diels-Alder) | Concerted bond formation | >30 | High barrier suggests harsh conditions would be needed. pku.edu.cn |
Table 3: Hypothetical reaction mechanisms for this compound and illustrative activation energies predicted via DFT calculations. These values serve to demonstrate the utility of computational simulations in mechanistic studies.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for structure elucidation and characterization. ruc.dk
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in organic chemistry. nih.govresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the nuclear magnetic shielding constants for each nucleus in a molecule. mdpi.com These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions has become high enough to distinguish between isomers and conformers. frontiersin.org
For this compound, computational predictions would provide a complete assignment of its ¹H and ¹³C NMR spectra. The calculations would account for the electronic environments of each nucleus, influenced by the electronegativity of the oxygen and nitrogen atoms and the aromaticity of the furan ring. frontiersin.orgnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes on Chemical Environment |
| Furan H2 | ~7.4 | ~143 | Deshielded due to proximity to oxygen and aromaticity. chemicalbook.com |
| Furan H4 | ~6.4 | ~110 | More shielded than H2/H5. chemicalbook.com |
| Furan H5 | ~7.3 | ~142 | Similar environment to H2. chemicalbook.com |
| Morpholine H (adjacent to N) | ~2.9 | ~48 | Influenced by electronegative nitrogen. researchgate.net |
| Morpholine H (adjacent to O) | ~3.7 | ~67 | Influenced by electronegative oxygen. researchgate.net |
| Morpholine N-H | ~2.0-3.0 (variable) | - | Broad signal, position depends on solvent/concentration. |
Table 4: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Values are illustrative, based on GIAO-DFT calculations and data from analogous compounds. chemicalbook.comnih.govresearchgate.netacs.org
IR Vibrational Frequencies: Theoretical calculations can also simulate the infrared (IR) spectrum of a molecule by computing its vibrational frequencies. nih.gov DFT calculations determine the normal modes of vibration and their corresponding frequencies and intensities. ethz.chwhiterose.ac.uk While harmonic frequency calculations often overestimate experimental values, uniform scaling factors can be applied to achieve excellent agreement with empirical spectra. nih.gov
A computed IR spectrum for this compound would show characteristic absorption bands for its functional groups. Key vibrations would include the N-H stretch, C-H stretches (both aromatic for furan and aliphatic for morpholine), and the C-O-C and C-N-C stretches of the heterocyclic rings. nih.govglobalresearchonline.netuliege.be These predictions are invaluable for interpreting experimental IR spectra and confirming the presence of specific structural motifs.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3350 | Morpholine amine N-H bond |
| C-H Stretch (Furan) | ~3100-3150 | Aromatic C-H bonds globalresearchonline.net |
| C-H Stretch (Morpholine) | ~2850-2960 | Aliphatic C-H bonds researchgate.net |
| C=C Stretch (Furan) | ~1500-1580 | Furan ring stretching globalresearchonline.net |
| C-N Stretch (Morpholine) | ~1150-1250 | Morpholine C-N bond |
| C-O-C Stretch (Asymmetric) | ~1070-1120 | Morpholine and Furan ether linkages |
Table 5: A selection of key predicted IR vibrational frequencies for this compound based on DFT calculations and data from related structures.
2 Furan 3 Yl Morpholine As a Synthetic Intermediate and Building Block
Utility in the Construction of Complex Organic Molecules
2-(Furan-3-yl)morpholine serves as a valuable precursor for the synthesis of complex organic molecules. The furan (B31954) and morpholine (B109124) rings offer multiple reaction sites for functionalization and elaboration. The furan ring, an electron-rich aromatic system, can participate in various electrophilic substitution and metal-catalyzed coupling reactions. The morpholine ring, with its secondary amine and ether functionalities, allows for a range of transformations including N-acylation, N-alkylation, and ring-opening reactions.
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules. researchgate.netnih.gov This approach is particularly valuable in the search for new drug candidates and chemical probes to investigate biological processes. researchgate.netnih.govnih.gov this compound and its analogs are well-suited for DOS due to their inherent structural features that allow for the generation of a wide array of derivatives. mdpi.com
The concept of DOS involves starting from a common core and systematically introducing structural variations to create a library of related but distinct compounds. researchgate.netcam.ac.uk The furan and morpholine rings in this compound provide multiple points for diversification. For example, the furan ring can be substituted at various positions, or the morpholine ring can be modified by introducing substituents on the nitrogen atom or by altering the ring structure itself. This allows for the rapid generation of a large number of analogs with diverse stereochemistry and skeletal frameworks. mdpi.comcam.ac.uk The morpholine moiety, in particular, is a common feature in many biologically active molecules, making it a "privileged scaffold" in medicinal chemistry. mdpi.com
Design and Synthesis of New Derivatives and Analogs with Modified Ring Systems
The structural framework of this compound provides a foundation for the design and synthesis of a multitude of new derivatives and analogs with modified ring systems. These modifications can be strategically implemented to fine-tune the physicochemical and biological properties of the resulting compounds.
One approach involves the modification of the furan ring. For instance, the furan can be substituted with various functional groups or can serve as a diene in Diels-Alder reactions to construct more complex polycyclic systems. researchgate.net Another strategy is the alteration of the morpholine ring. This can range from simple N-alkylation or N-acylation to more complex transformations that lead to entirely new heterocyclic systems. For example, ring-opening of the morpholine followed by recyclization can lead to the formation of different six-membered or even larger ring systems. google.com
Furthermore, the furan ring itself can be replaced with other aromatic or heteroaromatic systems, such as thiophene (B33073) or benzofuran, to explore a wider range of chemical space. nih.govrsc.org Similarly, the morpholine ring can be substituted with other saturated heterocycles like piperidine (B6355638) or azetidine (B1206935). These modifications allow for the creation of a vast library of compounds with diverse structures and potential applications.
A summary of synthetic strategies for creating derivatives can be found in the table below:
| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Potential Applications |
| Furan Ring Substitution | Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling | Halogenating agents, boronic acids, organozinc reagents | Fine-tuning electronic properties, introducing new functional groups |
| Morpholine N-Functionalization | N-Acylation, N-Alkylation, Reductive Amination | Acyl chlorides, alkyl halides, aldehydes/ketones | Modulating solubility, introducing pharmacophores |
| Morpholine Ring Modification | Ring-Opening/Recyclization | Strong acids/bases, specialized reagents | Creating novel heterocyclic scaffolds |
| Furan Ring Analogs | Synthesis from alternative starting materials | Thiophene, pyrazole, or other heterocyclic precursors | Exploring diverse aromatic systems |
| Morpholine Ring Analogs | Synthesis using different amino alcohols | Piperidine, piperazine, or azetidine precursors | Altering the saturated heterocyclic core |
Potential as a Precursor for Advanced Chemical Materials (e.g., Polymer Chemistry)
The unique chemical structure of this compound also suggests its potential as a precursor for the development of advanced chemical materials, including polymers. The furan moiety is of particular interest in polymer chemistry due to its ability to undergo reversible Diels-Alder reactions. This property can be exploited to create self-healing polymers and other smart materials.
By incorporating the this compound unit into a polymer backbone, it may be possible to impart novel properties to the resulting material. The morpholine group could enhance the solubility and processability of the polymer, while the furan ring could serve as a reactive handle for cross-linking or further functionalization. While direct research on the use of this compound in polymer chemistry is not extensively documented, the known reactivity of its constituent rings points towards promising avenues for exploration in materials science. smolecule.com For example, compounds with similar structural motifs, like 3-(2-Furyl)acrylic acid, are utilized in polymer chemistry.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Pathways for 2-(Furan-3-yl)morpholine
The advancement of research into this compound is fundamentally reliant on the development of efficient and versatile synthetic routes. Current methodologies may be limited in scope, yield, or scalability. Future research will likely focus on several key areas to address these limitations. One promising avenue is the exploration of catalytic C-H activation, which could enable the direct coupling of a furan (B31954) ring with a pre-functionalized morpholine (B109124) precursor, or vice versa. This approach would offer a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.
Exploration of Undiscovered Chemical Transformations and Rearrangements
The unique juxtaposition of the electron-rich furan ring and the saturated morpholine moiety in this compound suggests a landscape of unexplored chemical reactivity. Future investigations will likely delve into the selective functionalization of both the furan and morpholine rings. For the furan component, electrophilic aromatic substitution reactions at the C2, C4, and C5 positions could be systematically studied to introduce a variety of substituents, thereby modulating the electronic properties of the molecule.
The morpholine ring, on the other hand, offers opportunities for N-functionalization and ring-opening reactions. The nitrogen atom can be derivatized to form amides, carbamates, or ureas, providing access to a diverse library of analogs. Additionally, under specific conditions, the morpholine ring could undergo cleavage to yield novel acyclic structures. The exploration of unprecedented rearrangement reactions, potentially triggered by acid, base, or transition metal catalysts, could lead to the discovery of novel molecular scaffolds derived from the this compound core.
Advancements in In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced in-situ spectroscopic techniques will be indispensable. Techniques such as ReactIR (Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction.
This real-time monitoring will enable the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. The data obtained from these in-situ studies will be invaluable for developing robust and scalable synthetic processes and for elucidating the intricate mechanistic details of novel chemical transformations involving this compound.
Deeper Computational Insights into Reactivity, Selectivity, and Stability
Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, as well as its thermodynamic stability. These calculations can also provide valuable insights into its reactivity, such as predicting the most likely sites for electrophilic or nucleophilic attack.
Furthermore, computational modeling can be used to investigate the transition states and energy barriers of potential reaction pathways, thereby guiding the rational design of experiments. For instance, the regioselectivity of furan functionalization or the stereoselectivity of asymmetric syntheses can be predicted and understood through computational analysis. Molecular dynamics simulations can also be utilized to study the conformational flexibility of the morpholine ring and its interactions with solvents or other molecules.
Integration with Automated Synthesis and Flow Chemistry Techniques
The integration of automated synthesis platforms and flow chemistry techniques represents a paradigm shift in modern chemical research and is highly applicable to the study of this compound. Automated systems can perform a large number of reactions in parallel, enabling the rapid screening of reaction conditions and the efficient synthesis of a library of derivatives. This high-throughput approach can significantly accelerate the discovery of optimal synthetic routes and novel chemical transformations.
Q & A
Q. What are the optimal synthetic routes for 2-(Furan-3-yl)morpholine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step pathways, such as nucleophilic substitution or cyclization reactions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst optimization : Use of DIPEA (N,N-diisopropylethylamine) or NaBH3CN for reductive amination improves yield .
- Temperature control : Stepwise heating (e.g., reflux at 55°C for 7.5 hours) minimizes side reactions like furan ring decomposition .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks for morpholine protons (δ 3.6–3.8 ppm, multiplet) and furan protons (δ 7.2–7.4 ppm, doublets). An absence of spurious peaks confirms purity .
- FT-IR : Look for C-O-C stretching (1100–1250 cm⁻¹) in the morpholine ring and C=C furan vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : A molecular ion peak at m/z 153.2 (C₈H₁₁NO₂) validates the molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
Methodological Answer: Byproducts often arise from:
- Furan ring oxidation : Trace oxygen or high temperatures can oxidize the furan moiety to maleic acid derivatives. Use inert atmospheres (N₂/Ar) and low-heat reflux to mitigate .
- Morpholine ring opening : Acidic conditions may hydrolyze morpholine. Monitor pH and avoid strong acids (e.g., TFA) during purification .
Validation : LC-MS or GC-MS coupled with isotopic labeling (e.g., deuterated solvents) identifies degradation pathways .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to assess steric hindrance or solvation effects on reaction kinetics .
Case Study : A 2024 study optimized Suzuki-Miyaura coupling using DFT-predicted activation energies, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often stem from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Stereochemical purity : Chiral HPLC separates enantiomers, as biological activity may differ between (R)- and (S)-forms .
Validation : Cross-laboratory replication using shared reference standards (e.g., from PubChem or FDA GSRS) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
